molecular formula C23H28ClNO3S B1677541 Propyl 2-(3-chlorophenyl)-4,6-diethyl-5-propylsulfanylcarbonylpyridine-3-carboxylate

Propyl 2-(3-chlorophenyl)-4,6-diethyl-5-propylsulfanylcarbonylpyridine-3-carboxylate

Cat. No.: B1677541
M. Wt: 434.0 g/mol
InChI Key: RPTCJTNYKDJGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of MRS1505 involves several steps:

    Acylation of Meldrum’s Acid: Meldrum’s acid is acylated with propionyl chloride in the presence of pyridine to form a propionyl derivative.

    Ring Opening: The propionyl derivative undergoes ring opening with ethanethiol, followed by decarboxylation to produce S-ethyl 3-oxothiovalerate.

    Formation of Propyl 3-amino-3-phenyl-2-propenoate: This compound is prepared by reacting benzoylacetate with ammonium acetate in refluxing ethanol.

    Hantzsch Condensation: The ketothioester, beta-enaminoester, and butyraldehyde are condensed in ethanol at 80°C in a sealed tube to form dihydropyridine.

    Oxidation: The dihydropyridine is oxidized using chloranil in boiling tetrahydrofuran to yield the target pyridine.

Chemical Reactions Analysis

MRS1505 undergoes various chemical reactions, including:

Scientific Research Applications

MRS1505 is widely used in scientific research due to its bioactive properties. It is utilized in:

Mechanism of Action

The mechanism of action of MRS1505 involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

MRS1505 is unique compared to other similar compounds due to its specific structure and bioactivity. Similar compounds include:

MRS1505 stands out due to its specific binding affinity and the pathways it influences, making it a valuable tool in scientific research.

Properties

Molecular Formula

C23H28ClNO3S

Molecular Weight

434.0 g/mol

IUPAC Name

propyl 2-(3-chlorophenyl)-4,6-diethyl-5-propylsulfanylcarbonylpyridine-3-carboxylate

InChI

InChI=1S/C23H28ClNO3S/c1-5-12-28-22(26)20-17(7-3)19(23(27)29-13-6-2)18(8-4)25-21(20)15-10-9-11-16(24)14-15/h9-11,14H,5-8,12-13H2,1-4H3

InChI Key

RPTCJTNYKDJGHU-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(N=C(C(=C1CC)C(=O)SCCC)CC)C2=CC(=CC=C2)Cl

Canonical SMILES

CCCOC(=O)C1=C(N=C(C(=C1CC)C(=O)SCCC)CC)C2=CC(=CC=C2)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRS1505;  MRS 1505;  MRS-1505.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propyl 2-(3-chlorophenyl)-4,6-diethyl-5-propylsulfanylcarbonylpyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Propyl 2-(3-chlorophenyl)-4,6-diethyl-5-propylsulfanylcarbonylpyridine-3-carboxylate
Reactant of Route 3
Propyl 2-(3-chlorophenyl)-4,6-diethyl-5-propylsulfanylcarbonylpyridine-3-carboxylate
Reactant of Route 4
Propyl 2-(3-chlorophenyl)-4,6-diethyl-5-propylsulfanylcarbonylpyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Propyl 2-(3-chlorophenyl)-4,6-diethyl-5-propylsulfanylcarbonylpyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Propyl 2-(3-chlorophenyl)-4,6-diethyl-5-propylsulfanylcarbonylpyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.